molecular formula C16H17BrN2O3 B4768247 N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea

N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea

Cat. No.: B4768247
M. Wt: 365.22 g/mol
InChI Key: RBUOVNHETDXZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings. The aromatic rings are substituted with bromine, methyl, and methoxy groups, which contribute to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)urea typically involves the reaction of 2-bromo-4-methylaniline with 2,4-dimethoxyaniline in the presence of a suitable coupling reagent. One common method involves the use of phosgene or its derivatives to facilitate the formation of the urea linkage. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)urea may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine, methyl, and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)thiourea
  • N-(2-chloro-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)urea
  • N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethylphenyl)urea

Uniqueness

N-(2-bromo-4-methylphenyl)-N’-(2,4-dimethoxyphenyl)urea is unique due to the specific combination of substituents on the aromatic rings. The presence of both bromine and methoxy groups can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-10-4-6-13(12(17)8-10)18-16(20)19-14-7-5-11(21-2)9-15(14)22-3/h4-9H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUOVNHETDXZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.